N-Tosyl-2-iodoaniline-d4
CAS No.:
Cat. No.: VC0204135
Molecular Formula: C₁₃H₈D₄INO₂S
Molecular Weight: 377.23
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₃H₈D₄INO₂S |
|---|---|
| Molecular Weight | 377.23 |
Introduction
N-Tosyl-2-iodoaniline-d4 is a deuterated derivative of N-Tosyl-2-iodoaniline, where four hydrogen atoms in the aniline ring have been replaced with deuterium atoms. The compound belongs to the class of stable isotope-labeled compounds, which are widely used in analytical chemistry, pharmacokinetics, and metabolic studies. Stable isotope labeling provides compounds with nearly identical chemical properties to their non-labeled counterparts, but with different masses, making them ideal internal standards for mass spectrometry-based analyses. N-Tosyl-2-iodoaniline-d4 combines the chemical characteristics of a tosylated aniline with the strategic placement of both an iodine atom and deuterium labels, creating a versatile reference compound for various analytical and synthetic applications.
The compound's structure features a benzenesulfonamide backbone with three key modifications: a methyl group on the tosyl ring (para position), an iodine atom at the ortho position of the aniline ring, and deuterium atoms replacing hydrogens at positions 2, 3, 4, and 5 of the aniline ring. This specific pattern of substitution gives the compound unique physicochemical properties that make it valuable in research contexts. As a tosylated derivative, it contains the sulfonamide functional group (-SO2NH-), which is an important pharmacophore in medicinal chemistry and is present in many bioactive compounds and pharmaceuticals.
Chemical Structure and Properties
Molecular Structure
N-Tosyl-2-iodoaniline-d4 has the molecular formula C13D4H8INO2S, with a systematic IUPAC name of 4-methyl-N-(2,3,4,5-tetradeuterio-6-iodophenyl)benzenesulfonamide. The structure consists of a tosyl group (4-methylbenzenesulfonyl) attached to the nitrogen atom of 2-iodoaniline, where four hydrogen atoms of the aniline ring have been replaced with deuterium atoms. The molecular structure can be represented by the SMILES notation: [2H]c1c([2H])c([2H])c(NS(=O)(=O)c2ccc(C)cc2)c(I)c1[2H] .
The compound features several key structural elements:
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A tosyl group consisting of a para-methylated benzene ring attached to a sulfonamide group
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An aniline component with an iodine atom at the ortho position
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Four deuterium atoms at positions 2, 3, 4, and 5 of the aniline ring
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A sulfonamide linkage (-SO2NH-) connecting the two aromatic rings
Physical and Chemical Properties
N-Tosyl-2-iodoaniline-d4 has distinctive physical and chemical properties that make it valuable for analytical and research applications. The compound has a molecular weight of 377.234 g/mol and an accurate mass of 376.988 . As a stable isotope-labeled compound, it retains most of the chemical properties of its non-deuterated analog while having a different mass profile.
Table 1: Physical and Chemical Properties of N-Tosyl-2-iodoaniline-d4
| Property | Value |
|---|---|
| Product Code | TRC-T664062 |
| Molecular Formula | C13D4H8INO2S |
| Molecular Weight | 377.234 g/mol |
| Accurate Mass | 376.988 |
| IUPAC Name | 4-methyl-N-(2,3,4,5-tetradeuterio-6-iodophenyl)benzenesulfonamide |
| Unlabelled CAS Number | 61613-20-5 |
| SIL Type | Deuterium |
| Product Format | Neat |
| Shipping Temperature | Room Temperature |
| Country of Origin | CANADA |
The compound likely shares solubility characteristics with its non-deuterated counterpart, being soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and toluene, while having limited solubility in water. Like many iodinated compounds, it may be sensitive to light and should be stored in a dark place to prevent decomposition .
Applications and Uses
Role in Chemical Research
N-Tosyl-2-iodoaniline-d4 serves important functions in chemical research, particularly as a stable isotope-labeled reference compound. Its applications include:
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Internal Standard for Analytical Methods: The deuterium labeling makes it an ideal internal standard for quantitative analysis methods, particularly those employing mass spectrometry. The compound's mass spectral profile is shifted relative to the non-deuterated analog, allowing for accurate quantification even in complex matrices .
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Reaction Mechanism Studies: Deuterium-labeled compounds are valuable tools for investigating reaction mechanisms. The kinetic isotope effect (the difference in reaction rates between deuterated and non-deuterated compounds) can provide insights into reaction pathways and rate-determining steps.
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Synthetic Intermediate: As a tosylated aniline derivative, it can serve as a synthetic precursor for more complex molecules. The tosyl group can function as a protecting group for the amine, while the iodine atom provides a reactive site for various cross-coupling reactions.
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Structure-Activity Relationship Studies: In medicinal chemistry, deuterated compounds help elucidate the role of specific positions in a molecule's biological activity. The search results indicate that tosylated indole derivatives have been investigated for their activity at adenosine receptors, with N-tosyl derivatives showing altered potency compared to their non-tosylated counterparts .
Analytical Applications
The deuterium labeling in N-Tosyl-2-iodoaniline-d4 makes it particularly valuable for analytical applications, including:
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Isotope Dilution Mass Spectrometry (IDMS): This technique uses isotopically labeled internal standards for highly accurate quantification of compounds in complex matrices. The deuterium labeling creates a mass shift that allows the labeled compound to be distinguished from the unlabeled analog while maintaining nearly identical chemical behavior.
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Method Development and Validation: As a reference standard, N-Tosyl-2-iodoaniline-d4 can be used to develop and validate analytical methods for the detection and quantification of N-Tosyl-2-iodoaniline or related compounds in various matrices .
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Metabolic Studies: Deuterium-labeled compounds are useful in tracking metabolic transformations. The deuterium atoms can serve as markers to follow the fate of specific positions in a molecule during metabolism.
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Quality Control: In pharmaceutical and chemical industries, stable isotope-labeled compounds serve as reference standards for quality control and assurance processes.
Use as a Reference Standard
As indicated by the product information from LGC Standards, N-Tosyl-2-iodoaniline-d4 is marketed as a certified reference material for "highly accurate and reliable data analysis" . Reference standards play crucial roles in:
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Calibration: They provide accurate reference points for calibrating analytical instruments and methods.
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Method Validation: They help validate the accuracy, precision, specificity, and linearity of analytical methods.
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Proficiency Testing: They are used in interlaboratory comparisons and proficiency testing programs to assess the performance of analytical laboratories.
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Regulatory Compliance: In industries subject to strict regulatory oversight, such as pharmaceuticals, certified reference materials are essential for demonstrating compliance with quality standards.
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